molecular formula C12H11ClFN3 B13938294 4-Chloro-5-(2-fluorobenzyl)-6-methylpyrimidin-2-amine

4-Chloro-5-(2-fluorobenzyl)-6-methylpyrimidin-2-amine

Katalognummer: B13938294
Molekulargewicht: 251.69 g/mol
InChI-Schlüssel: PSEOAWOSOFILGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-5-(2-fluorobenzyl)-6-methylpyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chloro group at the 4th position, a fluorobenzyl group at the 5th position, and a methyl group at the 6th position of the pyrimidine ring. The presence of these substituents imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(2-fluorobenzyl)-6-methylpyrimidin-2-amine typically involves multi-step organic reactionsFor example, the synthesis may start with the reaction of 2-amino-4-chloro-6-methylpyrimidine with 2-fluorobenzyl bromide under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-5-(2-fluorobenzyl)-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

4-Chloro-5-(2-fluorobenzyl)-6-methylpyrimidin-2-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Chloro-5-(2-fluorobenzyl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways involved depend on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-5-(2-fluorobenzyl)pyrimidine: Lacks the methyl group at the 6th position.

    5-(2-Fluorobenzyl)-6-methylpyrimidin-2-amine: Lacks the chloro group at the 4th position.

    4-Chloro-6-methylpyrimidin-2-amine: Lacks the fluorobenzyl group at the 5th position.

Uniqueness

The unique combination of the chloro, fluorobenzyl, and methyl groups in 4-Chloro-5-(2-fluorobenzyl)-6-methylpyrimidin-2-amine imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can interact with molecular targets in ways that similar compounds cannot .

Eigenschaften

Molekularformel

C12H11ClFN3

Molekulargewicht

251.69 g/mol

IUPAC-Name

4-chloro-5-[(2-fluorophenyl)methyl]-6-methylpyrimidin-2-amine

InChI

InChI=1S/C12H11ClFN3/c1-7-9(11(13)17-12(15)16-7)6-8-4-2-3-5-10(8)14/h2-5H,6H2,1H3,(H2,15,16,17)

InChI-Schlüssel

PSEOAWOSOFILGL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NC(=N1)N)Cl)CC2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.